molecular formula C15H24N4O2 B13067423 tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate

tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate

Cat. No.: B13067423
M. Wt: 292.38 g/mol
InChI Key: CUVXARSSEWRYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a complex organic compound with a unique tricyclic structure. It is primarily used in research settings and has various applications in chemistry, biology, and industry. The compound’s molecular formula is C15H24N4O2, and it has a molecular weight of 292.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common reagents used in the synthesis include tert-butyl esters, azides, and various catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

This includes optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols .

Scientific Research Applications

tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate
  • tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
  • 4,4,4-Tri-tert-Butyl-2,2:6,2-terpyridine

Uniqueness

tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate stands out due to its unique tricyclic structure, which imparts specific reactivity and binding properties. This makes it particularly valuable in research settings where precise molecular interactions are required .

Properties

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

tert-butyl 4-methyl-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene-11-carboxylate

InChI

InChI=1S/C15H24N4O2/c1-10-8-19-12-5-6-18(14(20)21-15(2,3)4)9-11(12)7-16-13(19)17-10/h8,11-12H,5-7,9H2,1-4H3,(H,16,17)

InChI Key

CUVXARSSEWRYMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3CCN(CC3CNC2=N1)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.